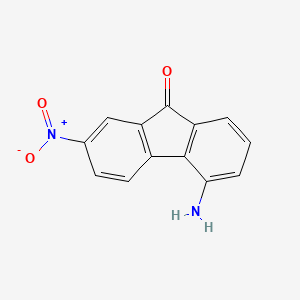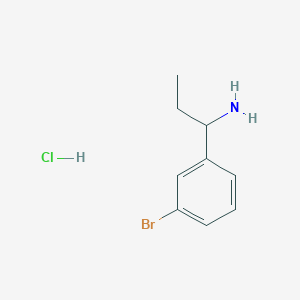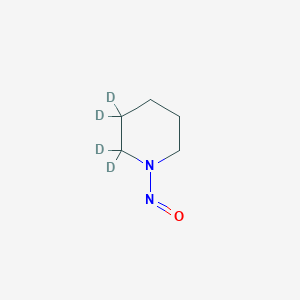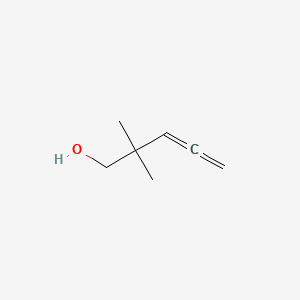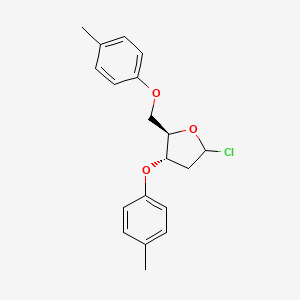
3,5-di-O-(P-toluyl)-2-deoxy-D-*ribofuranosyl chlo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride: is a chemical compound that belongs to the class of ribofuranosyl chlorides. It is characterized by the presence of two p-toluyl groups attached to the 3rd and 5th positions of the deoxy-D-ribofuranosyl ring, with a chloride group at the 2nd position. This compound is often used in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride typically involves the protection of the hydroxyl groups at the 3rd and 5th positions of the deoxy-D-ribofuranose ring with p-toluyl groups. This is followed by the introduction of a chloride group at the 2nd position. One common method involves the use of p-toluoyl chloride in the presence of a base such as pyridine to achieve the protection of the hydroxyl groups. The chlorination step can be carried out using thionyl chloride or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group at the 2nd position can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Glycosylation Reactions: It can participate in glycosylation reactions to form nucleoside analogs by reacting with purine or pyrimidine bases.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, amines, or alcohols in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Glycosylation Reactions: Purine or pyrimidine bases in the presence of a Lewis acid catalyst.
Major Products Formed:
Substitution Products: Amines, alcohols, thiols derivatives.
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Glycosylation Products: Nucleoside analogs.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride is used as an intermediate in the synthesis of various nucleoside analogs. These analogs are important for studying the structure and function of nucleic acids .
Biology: The compound is used in the synthesis of biologically active molecules that can interact with DNA or RNA. These molecules are valuable tools for studying genetic processes and developing new therapeutic agents .
Medicine: For example, cladribine, a nucleoside analog, is used in the treatment of hairy cell leukemia .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and other intermediates. Its derivatives are also used in the development of diagnostic tools and research reagents .
Mechanism of Action
The mechanism of action of 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride involves its conversion into nucleoside analogs that can interfere with nucleic acid synthesis. These analogs can be incorporated into DNA or RNA, leading to chain termination or mutations. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .
Comparison with Similar Compounds
- 2-Deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranosyl chloride
- 2-Chloro-2’-deoxyadenosine (Cladribine)
- 2-Deoxy-2-fluoro-D-ribofuranosyl chloride
Comparison: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride is unique due to the specific positioning of the p-toluyl groups and the chloride group. This unique structure allows for specific interactions in glycosylation reactions, leading to the formation of nucleoside analogs with distinct properties. Compared to similar compounds, it offers higher regiospecificity and stereoselectivity in glycosylation reactions .
Properties
Molecular Formula |
C19H21ClO3 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(2R,3S)-5-chloro-3-(4-methylphenoxy)-2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C19H21ClO3/c1-13-3-7-15(8-4-13)21-12-18-17(11-19(20)23-18)22-16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m0/s1 |
InChI Key |
VJQUMYQNPLTFOB-PAMZHZACSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC[C@@H]2[C@H](CC(O2)Cl)OC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2C(CC(O2)Cl)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


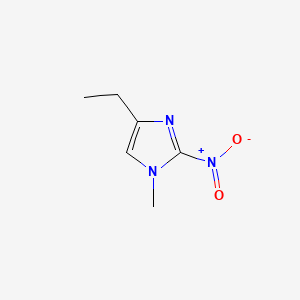
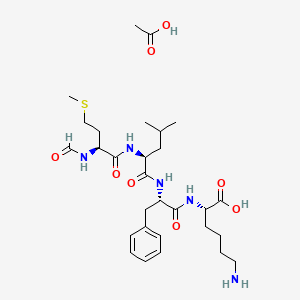
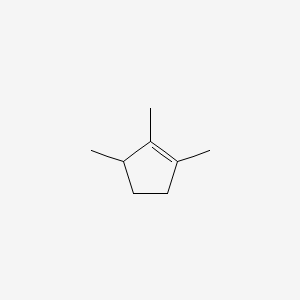
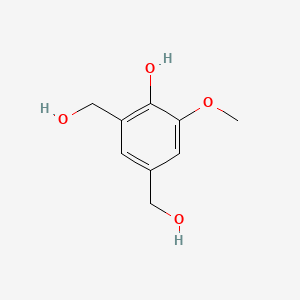
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
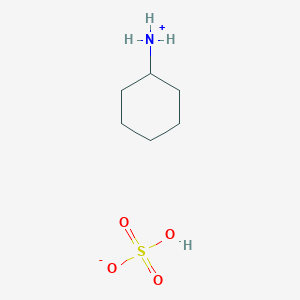
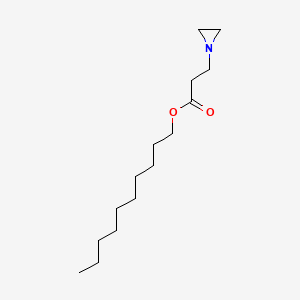
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)

